molecular formula C6H2Cl2N2 B12822313 3,4-Dichloropicolinonitrile

3,4-Dichloropicolinonitrile

Cat. No.: B12822313
M. Wt: 173.00 g/mol
InChI Key: XELAWSQFVXGGSY-UHFFFAOYSA-N
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Description

3,4-Dichloropicolinonitrile is an organic compound with the molecular formula C(_6)H(_2)Cl(_2)N(_2) It is a derivative of picolinonitrile, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloropicolinonitrile typically involves the chlorination of picolinonitrile. One common method includes the reaction of picolinonitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloropicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: Formation of substituted picolinonitriles.

    Reduction: Formation of 3,4-dichloropicolinamines.

    Oxidation: Formation of 3,4-dichloropicolinic acid.

Scientific Research Applications

3,4-Dichloropicolinonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4-Dichloropicolinonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

  • 3,5-Dichloropicolinonitrile
  • 4,5-Dichloropicolinonitrile
  • 3,6-Dichloropicolinonitrile

Comparison: 3,4-Dichloropicolinonitrile is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for distinct applications.

Properties

IUPAC Name

3,4-dichloropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELAWSQFVXGGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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